molecular formula C17H16O5 B600344 2',4-Dihydroxy-4',6'-dimethoxychalcone CAS No. 56798-34-6

2',4-Dihydroxy-4',6'-dimethoxychalcone

Cat. No.: B600344
CAS No.: 56798-34-6
M. Wt: 300.31
InChI Key:
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Description

2’,4-Dihydroxy-4’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium . It has the empirical formula C17H16O5 and a molecular weight of 300.31 .


Molecular Structure Analysis

The molecular structure of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone consists of two aromatic rings (one of which is substituted with two methoxy groups and a hydroxy group, and the other with a hydroxy group) connected by a three-carbon α,β-unsaturated carbonyl system .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

  • Anti-inflammatory Activity : A study found that dihydrochalcone derivatives, including 2',4-Dihydroxy-4',6'-dimethoxychalcone, displayed significant anti-inflammatory activity. This was observed in a model involving edema formation, where these compounds demonstrated inhibitory effects similar to phenylbutazone (Somsrisa et al., 2013).

  • Radical Scavenging Activity : Another research indicated that hydroxy- and methoxychalcones, including variants similar to this compound, exhibit DPPH radical scavenging activity. This suggests potential antioxidant properties (Nishida & Kawabata, 2006).

  • Neuroprotective Effects : A study isolated a compound closely related to this compound from green perilla leaves and investigated its effects against glutamate neurotoxicity in rat primary cortical cultures. The results suggest potential neuroprotective properties (Taguchi et al., 2020).

  • Acetylcholinesterase Inhibition : Research on a series of hydroxy- and dimethoxychalcones, including this compound, showed some of these compounds act as inhibitors of human acetylcholinesterase. This suggests potential applications in treating diseases like Alzheimer's (Sukumaran et al., 2016).

  • Antimicrobial and Antifungal Activity : A compound structurally similar to this compound was isolated from propolis and showed significant antibacterial and antifungal activity (Popova et al., 2001).

  • Potential in Cancer Treatment : Studies on chalcones, including derivatives of this compound, have indicated cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Amor et al., 2007).

  • Enzyme Induction : Compounds similar to this compound have been found to induce the phase II enzyme quinone reductase, which is important in detoxifying carcinogens (Gu et al., 2002).

Safety and Hazards

Safety data for 2’,4-Dihydroxy-4’,6’-dimethoxychalcone indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Biochemical Analysis

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells . It also demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone is complex and involves several pathways. It has been found to induce cell cycle arrest in the G0/G1 phase and alter mitochondrial outer membrane potential .

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUFMIJZNYXWDX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958437
Record name (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',4-Dihydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37308-75-1
Record name Flavokawain C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37308-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flavokawain C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',4-Dihydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 195 °C
Record name 2',4-Dihydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is the significance of finding 2',4-dihydroxy-4',6'-dimethoxychalcone in Kushen Decoction?

A1: this compound was identified for the first time in Sophora flavescens, a key ingredient of Kushen Decoction, during a study on the chemical principles of the decoction's flavonoid fraction. [] This discovery adds to the understanding of the decoction's chemical complexity and potential synergistic effects of its components.

Q2: How does the HPLC fingerprint of Kushen Tang relate to the presence of this compound?

A3: When analyzed under a 365 nm wavelength, the HPLC fingerprint of Kushen Tang revealed 22 common peaks, with six originating from Sophora flavescens. [] One of these peaks represents this compound, confirming its presence in the final decoction and highlighting the fingerprint's ability to identify specific compounds from the constituent herbs. This information is valuable for quality control and standardization of Kushen Tang preparations.

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